molecular formula C₁₄H₇Cl₂NO₂ B1144792 4,7-Dichloro-2-phenylisoindoline-1,3-dione CAS No. 943430-62-4

4,7-Dichloro-2-phenylisoindoline-1,3-dione

Cat. No.: B1144792
CAS No.: 943430-62-4
M. Wt: 292.12
InChI Key:
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Description

4,7-Dichloro-2-phenylisoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by their isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of chlorine atoms at positions 4 and 7, along with a phenyl group at position 2, makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-phenylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, under reflux conditions. The process involves the formation of the isoindoline-1,3-dione scaffold through intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,7-Dichloro-2-phenylisoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .

Comparison with Similar Compounds

  • 4,7-Dichloroisoindoline-1,3-dione
  • 2-Phenylisoindoline-1,3-dione
  • 4,7-Dichloro-2-methylisoindoline-1,3-dione

Comparison: 4,7-Dichloro-2-phenylisoindoline-1,3-dione is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in various fields .

Properties

IUPAC Name

4,7-dichloro-2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-9-6-7-10(16)12-11(9)13(18)17(14(12)19)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHXUUGDPVMHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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